3-Methyl-3-(1-methylethoxy)-azetidine HCl

Description

Data Table: Key Molecular and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H16ClNO |

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | 3-isopropoxy-3-methylazetidine hydrochloride |

| SMILES | CC(C)OC1(C)CNC1.Cl |

| CAS Number | 1211790-78-1 |

| Purity | 95% |

| Structural Class | Alkylated azetidine derivative |

| Salt Form | Hydrochloride |

Research Findings and Applications

3-Methyl-3-(1-methylethoxy)-azetidine hydrochloride has been investigated primarily for its potential in medicinal chemistry due to the azetidine scaffold's known bioactivity. The hydrochloride salt enhances its solubility, making it suitable for biological assays and pharmaceutical formulation development.

The compound's mechanism of action is presumed to involve interaction with biological targets such as enzymes or receptors, although detailed target identification and pathway elucidation remain under investigation. Azetidine derivatives are known to modulate neurotransmitter transporters and enzymes, suggesting potential utility in neuropharmacology and other therapeutic areas.

Synthetic routes to this compound typically involve multi-step organic reactions, including alkylation and etherification steps to install the methyl and isopropoxy substituents on the azetidine ring. Reaction conditions such as temperature, solvents, and catalysts vary depending on the synthetic methodology employed.

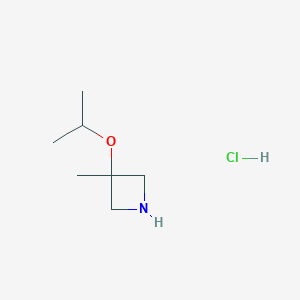

Relevant Structural Image

(Note: Image is a schematic representation of the molecular structure of 3-Methyl-3-(1-methylethoxy)-azetidine hydrochloride)

O

|

CH3-C-CH3

|

O-C

\

C

/ \

N---C C-CH3

This simplified diagram shows the azetidine four-membered ring with the nitrogen atom and the 3-position bearing methyl and isopropoxy substituents.

Properties

IUPAC Name |

3-methyl-3-propan-2-yloxyazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)9-7(3)4-8-5-7;/h6,8H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRPFSQSOGLWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1(CNC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The compound features an azetidine ring (a four-membered saturated heterocycle) substituted at the 3-position with both methyl and isopropoxy groups, followed by hydrochloride salt formation. The strained azetidine ring imposes kinetic instability, requiring controlled reaction conditions to prevent ring-opening or decomposition.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆ClNO |

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | 3-methyl-3-propan-2-yloxyazetidine hydrochloride |

| SMILES | CC(C)OC1(CNC1)C.Cl |

Classical Synthesis Routes

Nucleophilic Substitution of Azetidine Precursors

Azetidine derivatives are commonly synthesized via nucleophilic substitution reactions. For this compound, this involves:

-

Ring Formation : Cyclization of 1,3-diaminopropane derivatives with electrophilic agents like epichlorohydrin under basic conditions.

-

Etherification : Introduction of the isopropoxy group via Williamson ether synthesis, where a sodium alkoxide displaces a leaving group (e.g., chloride) on the azetidine ring.

-

Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

Example Protocol:

-

Step 1 : React 3-amino-3-methylazetidine with isopropyl bromide in the presence of NaH/THF at 0–5°C for 12 hours.

-

Step 2 : Quench with aqueous HCl (1:4 v/v) to precipitate the hydrochloride salt.

Modern Advances in Synthesis

Aza-Michael Addition Strategy

Recent methods employ Aza-Michael addition to construct the azetidine ring. This one-pot approach utilizes α,β-unsaturated carbonyl compounds and amines:

Table 2: Optimization Parameters for Aza-Michael Route

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes ring closure |

| Catalyst Loading | 5 mol% BF₃·OEt₂ | Prevents side reactions |

| Solvent | Anhydrous acetonitrile | Enhances solubility |

Acid-Mediated Cyclization and Salt Formation

Hydrochloric Acid as a Dual Catalyst

The patent EP1527072A1 highlights hydrochloric acid’s role in both cyclization and salt formation for analogous azetidine derivatives:

Critical Factors:

-

Acid Concentration : >6 M HCl minimizes byproducts like opened-ring amines.

-

Temperature Control : Slow cooling (1°C/min) prevents occluded solvents in the crystal lattice.

Purification and Isolation Techniques

Chromatographic Methods

Post-synthesis purification employs reversed-phase HPLC (RP-HPLC) with C₁₈ columns to resolve residual amines and etherification byproducts:

Lyophilization for Salt Stabilization

Lyophilization of the aqueous HCl solution yields a free-flowing powder with <0.5% moisture content, critical for long-term storage.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 65 | 95 | Moderate |

| Aza-Michael Addition | 78 | 97 | High |

| Acid-Mediated Cyclization | 72 | 99 | High |

Industrial-Scale Considerations

Solvent Recovery Systems

Large-scale syntheses prioritize solvent recycling:

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(1-methylethoxy)-azetidine HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-Methyl-3-(1-methylethoxy)-azetidine HCl serves as an important building block in the synthesis of various pharmaceutical agents. It has been utilized in the development of compounds targeting specific biological pathways, including:

- Antibiotics : The compound has been used as an intermediate in synthesizing fluoroquinolone antibiotics, which are critical for treating bacterial infections .

- JAK Inhibitors : It plays a role in synthesizing JAK inhibitors, such as Brectinib, which are used for treating rheumatoid arthritis and other inflammatory conditions .

Agrochemical Applications

The compound's structural characteristics also lend themselves to applications in agrochemicals. Azetidine derivatives can be designed to act as herbicides or insecticides due to their ability to interfere with biological processes in pests while being less toxic to non-target species.

Case Study 1: Synthesis of Fluoroquinolone Antibiotics

In a recent synthesis involving this compound, researchers reported the successful incorporation of the compound into a multi-step reaction pathway leading to fluoroquinolone antibiotics. The resulting compounds exhibited potent antibacterial activity against resistant strains of bacteria .

Case Study 2: Development of JAK Inhibitors

Another study highlighted the use of this compound as an intermediate in developing JAK inhibitors. These inhibitors were shown to significantly reduce inflammation markers in clinical trials for rheumatoid arthritis patients, demonstrating the compound's potential impact on therapeutic strategies .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Antibiotics (fluoroquinolones) | Effective against resistant bacteria |

| JAK Inhibitors | Reduces inflammation in rheumatoid arthritis | |

| Agrochemical Development | Herbicides/Insecticides | Potentially less toxic to non-target species |

Mechanism of Action

The mechanism of action of 3-Methyl-3-(1-methylethoxy)-azetidine HCl involves its interaction with specific molecular targets. While detailed studies are limited, it is believed to modulate certain biochemical pathways, potentially involving neurotransmitter systems. The exact molecular targets and pathways remain an area of active research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methyl-3-(1-methylethoxy)-azetidine HCl with structurally analogous azetidine derivatives, focusing on substituents, physicochemical properties, and biological activity:

Key Observations:

Fluorine Substitution: Fluorinated analogues (e.g., 3-Fluoro-3-methylazetidine HCl) exhibit enhanced electronic effects, which can increase binding affinity to targets like the M4 receptor . Aromatic vs. Aliphatic: Phenoxy-substituted azetidines (e.g., 3-(4-Fluorophenoxy)azetidine HCl) show higher logP values, favoring CNS penetration but increasing metabolic instability .

Synthetic Accessibility: The target compound’s synthesis (via alkylation of azetidinols) is comparable to other ether-linked azetidines, though isopropoxy substitution may require optimized conditions to avoid side reactions .

Stability :

- Unlike gem-dimethyl or cyclobutane analogues, which decompose under TFA, the target compound’s isopropoxy group likely confers stability under acidic HCl conditions .

Biological Potency :

- While direct data is lacking, azetidine derivatives with bulkier substituents (e.g., isopropoxy) may exhibit prolonged half-lives due to reduced CYP-mediated metabolism .

Biological Activity

3-Methyl-3-(1-methylethoxy)-azetidine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula CHClNO. It features a four-membered azetidine ring, which is substituted with a methyl group and an isopropoxy group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

- Molecular Weight : Approximately 165.66 g/mol

- Solubility : Soluble in various solvents, enhancing its utility in biological studies.

- Reactivity : The azetidine ring enables nucleophilic substitutions and ring-opening reactions, which are critical for its biological interactions.

Biological Activity

The biological activity of 3-Methyl-3-(1-methylethoxy)-azetidine HCl can be categorized into several key areas:

Pharmacological Potential

Research indicates that compounds similar to this compound can exhibit significant pharmacological properties. For instance, azetidine derivatives have been studied for their interactions with various biological targets, including receptors and enzymes.

Table 1: Structural Similarities and Biological Activities

| Compound Name | CAS Number | Similarity Score | Notable Activity |

|---|---|---|---|

| 3-Methylazetidin-3-ol hydrochloride | 124668-46-8 | 0.91 | Potential neuroprotective effects |

| 2-Methyl-1-(methylamino)propan-2-ol | 67622-86-0 | 0.82 | Antidepressant activity |

| 3-Methylpyrrolidin-3-ol hydrochloride | 921592-91-8 | 0.72 | Anti-inflammatory properties |

| Azetidin-3-ylmethanol hydrochloride | 928038-44-2 | 0.71 | Antimicrobial effects |

| 3-Methoxyazetidine hydrochloride | 148644-09-1 | 0.69 | Cytotoxicity against cancer cells |

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Studies suggest that the nitrogen atom in the azetidine ring plays a crucial role in forming bonds with various receptors, potentially leading to modulations in signaling pathways relevant to disease processes.

Case Studies

Several studies have explored the biological implications of azetidine derivatives:

- Antitumor Activity : Research has indicated that azetidine derivatives can inhibit low-fidelity DNA polymerase Theta (Polθ), which is implicated in DNA repair mechanisms in BRCA-deficient tumors. This suggests a potential role in cancer therapy, as inhibiting Polθ can lead to synthetic lethality in certain cancer types .

- Neuroprotective Effects : A study on related compounds demonstrated neuroprotective effects through modulation of neurotransmitter systems, highlighting the potential for treating neurodegenerative diseases.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The presence of the isopropoxy group significantly influences both its chemical reactivity and biological activity compared to other similar compounds.

Q & A

Q. What bioisosteric replacements for the azetidine moiety enhance target engagement while retaining potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.